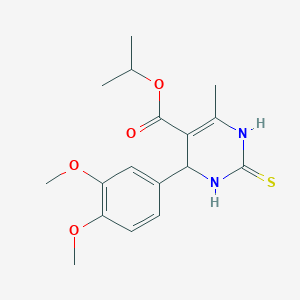![molecular formula C19H20N4O2S2 B11620089 3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620089.png)
3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe doté d’une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau thiazolidinone, suivie de l’introduction des groupes pipéridyle et pyrimidinyle par des réactions de condensation. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, le coût et les considérations environnementales. Des techniques avancées comme la synthèse assistée par micro-ondes et les approches de la chimie verte sont également explorées pour améliorer l’efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle thiazolidinone ou du groupe pipéridyle.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium, et des nucléophiles comme les amines ou les thiols. Les conditions réactionnelles, notamment la température, le pH et le choix du solvant, sont soigneusement contrôlées pour diriger la réaction vers les produits souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, ce qui améliore la polyvalence du composé.
Applications De Recherche Scientifique
La 3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one a des applications diverses en recherche scientifique :
Chimie : Le composé est utilisé comme un bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Il sert de sonde pour enquêter sur les voies biologiques et les interactions.
Industrie : Les propriétés uniques du composé le rendent approprié pour le développement de nouveaux matériaux dotés de fonctionnalités spécifiques.
Mécanisme D'action
Le mécanisme d’action de la 3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à des sites spécifiques, modulant l’activité de ces cibles. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, l’antagonisme des récepteurs ou l’activation des cascades de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthyl (4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétate : Partage le noyau thiazolidinone, mais est dépourvu des groupes pipéridyle et pyrimidinyle complexes.
Acide 4-(3-méthyl-5-oxo-2-pyrazolin-1-yl)benzoïque : Contient une structure pyrazolinone similaire, mais diffère dans le cadre général.
Unicité
La 3-Méthyl-5-[(9-méthyl-4-oxo-2-pipéridyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) méthylène]-2-thioxo-1,3-thiazolidin-4-one se distingue par sa combinaison complexe de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cette complexité permet des applications polyvalentes et en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C19H20N4O2S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-7-6-10-23-15(12)20-16(22-8-4-3-5-9-22)13(17(23)24)11-14-18(25)21(2)19(26)27-14/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-11- |
Clé InChI |
QIQNJJXGQFABPW-KAMYIIQDSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCCCC4 |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl 6-methyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11620006.png)
![3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620014.png)
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)

![(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620025.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620031.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide](/img/structure/B11620055.png)
![Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620065.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B11620071.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11620078.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11620079.png)
![2-[(3-{(Z)-[1-(4-butylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11620083.png)
![5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid](/img/structure/B11620102.png)
